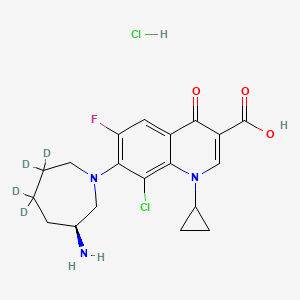

Besifloxacin-d4 Hydrochloride

Description

Significance of Deuterium (B1214612) Labeling in Drug Discovery and Development Methodologies

Deuterium, a stable isotope of hydrogen, has garnered considerable attention in drug discovery and development for its unique properties. sciencecoalition.orgnih.gov The replacement of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a drug molecule's metabolic fate. nih.govwikipedia.org This is primarily due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down the rate of metabolic reactions that involve the cleavage of this bond. wikipedia.org

This targeted modification can lead to several advantageous outcomes:

Improved Pharmacokinetic Profiles: By retarding metabolic breakdown, deuteration can lead to a longer drug half-life, potentially allowing for less frequent dosing. wikipedia.orgnih.gov

Enhanced Safety: Deuteration can sometimes redirect metabolic pathways away from the formation of toxic metabolites, thereby improving the drug's safety profile. nih.govresearchgate.net

Increased Efficacy: A more stable and longer-lasting drug can result in improved therapeutic efficacy. clearsynth.com

Beyond its direct therapeutic applications, deuterium labeling is a cornerstone of modern analytical techniques. Deuterated compounds are the preferred internal standards for quantitative mass spectrometry assays. scispace.comnih.gov Their near-identical chemical behavior to the unlabeled analyte ensures they experience similar extraction efficiencies and ionization responses, thereby correcting for variations during sample processing and analysis and leading to more accurate and reliable data. scioninstruments.comclearsynth.com

Overview of Besifloxacin (B178879) Hydrochloride as a Quinolone Anti-infective Research Focus

Besifloxacin is a fourth-generation fluoroquinolone antibiotic developed specifically for ophthalmic use. wikipedia.orgunesp.br Marketed as the hydrochloride salt, it is a potent anti-infective agent used in the treatment of bacterial conjunctivitis. wikipedia.orgdrugbank.com Besifloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria commonly associated with ocular infections. toku-e.com

The mechanism of action of besifloxacin involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgpatsnap.com These enzymes are critical for bacterial DNA replication, transcription, and repair. patsnap.com By targeting both enzymes at nearly equal concentrations, besifloxacin demonstrates a balanced activity that is associated with a lower propensity for the development of bacterial resistance. toku-e.comnih.gov

Table 1: Key Characteristics of Besifloxacin Hydrochloride

| Property | Description |

| Chemical Class | 8-chloro fluoroquinolone |

| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV patsnap.comfda.gov |

| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative ocular pathogens toku-e.com |

| Primary Indication | Bacterial conjunctivitis drugbank.comncats.io |

Rationale for Deuterium Labeling in Besifloxacin-d4 Hydrochloride for Academic Investigations

The synthesis of this compound, a deuterated analog of besifloxacin, is driven by the need for a high-fidelity internal standard in research settings. cymitquimica.com This labeled compound is specifically designed for use in quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). scispace.comnih.gov

The primary rationale for using this compound includes:

Accurate Quantification: In pharmacokinetic studies, researchers need to precisely measure the concentration of besifloxacin in biological samples over time. This compound, when used as an internal standard, co-elutes with the unlabeled drug and exhibits similar ionization characteristics, allowing for highly accurate quantification by correcting for matrix effects and instrumental variability. scioninstruments.comclearsynth.com

Metabolism Studies: Deuterium labeling can be a valuable tool in elucidating the metabolic pathways of besifloxacin. hwb.gov.inclearsynth.com By tracking the fate of the deuterated molecule, researchers can identify metabolites and understand how the drug is processed in the body.

Bioavailability and Bioequivalence Studies: These studies often rely on precise measurements of drug concentrations in plasma or other biological fluids. The use of a deuterated internal standard like this compound is critical for ensuring the reliability of the data generated in such investigations. scienceopen.com

Table 2: Applications of this compound in Research

| Research Area | Application |

| Pharmacokinetics | Accurate quantification of besifloxacin in biological matrices to determine ADME properties. nih.govscienceopen.com |

| Bioanalytical Method Development | Serves as an ideal internal standard for developing and validating robust LC-MS/MS assays. scispace.comnih.gov |

| Metabolite Identification | Aids in tracking and identifying the metabolic products of besifloxacin. hwb.gov.inclearsynth.com |

| In Vitro and In Vivo Studies | Enables precise measurement of drug levels in various experimental models. nih.gov |

In essence, this compound provides researchers with a powerful analytical tool to conduct in-depth investigations into the pharmacology of besifloxacin, ultimately contributing to a more comprehensive understanding of this important ophthalmic antibiotic.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H22Cl2FN3O3 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

7-[(6S)-6-amino-3,3,4,4-tetradeuterioazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m0./s1/i1D2,2D2; |

InChI Key |

PMQBICKXAAKXAY-BSFXGENRSA-N |

Isomeric SMILES |

[2H]C1(C[C@@H](CN(CC1([2H])[2H])C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F)N)[2H].Cl |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation of Besifloxacin D4 Hydrochloride

Precursor Synthesis and Stereoselective Routes for Besifloxacin (B178879) Framework

The synthesis of the fundamental besifloxacin structure is a convergent process that involves the coupling of two key precursors: a fluoroquinolone core and a chiral azepane side chain. The primary fluoroquinolone precursor is typically 1-cyclopropyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. The synthesis of this core often starts from substituted fluorobenzoic acids, which undergo a series of reactions including esterification and cyclocondensation to build the quinolone ring system. google.com

The second critical precursor is the chiral side chain, (3R)-3-aminoazepan-1-yl. The specific stereochemistry of this component is crucial for the biological activity of the final drug. A common and efficient method for preparing this chiral amine involves the reduction of the corresponding chiral lactam, (3R)-3-aminoazepan-2-one. derpharmachemica.com This reduction is a critical step and presents a strategic opportunity for the introduction of deuterium (B1214612) atoms. The coupling of the fluoroquinolone core with the (3R)-3-aminoazepan-1-yl side chain is typically achieved through a nucleophilic aromatic substitution reaction, where the secondary amine of the azepane ring displaces the fluorine atom at the C-7 position of the quinolone ring. google.com

| Precursor | Starting Material Example | Key Synthetic Transformation |

| Fluoroquinolone Core | 2,4,5-Trifluorobenzoic acid | Cyclocondensation reactions |

| Chiral Azepane Side Chain | (3R)-3-aminoazepan-2-one | Stereoselective reduction of lactam |

Deuteration Methodologies for Targeted Isotopic Labeling in Besifloxacin-d4 Hydrochloride

The "d4" designation indicates that four hydrogen atoms in the besifloxacin molecule have been replaced with deuterium atoms. This isotopic labeling is not random; it is targeted to specific, often metabolically labile, positions to enhance the utility of the compound in metabolic studies. The most effective strategy to achieve this is through the use of deuterated precursors.

Regioselective labeling of Besifloxacin-d4 is best accomplished by modifying the synthesis of the (3R)-3-aminoazepan-1-yl precursor. The positions alpha to nitrogen atoms are common sites of metabolic oxidation, making them ideal targets for deuteration.

A highly regioselective approach involves the reduction of the lactam precursor, (3R)-3-aminoazepan-2-one. By substituting a standard reducing agent like Lithium Aluminum Hydride (LiAlH₄) with its deuterated counterpart, Lithium Aluminum Deuteride (LiAlD₄), two deuterium atoms can be precisely installed at the C-2 position of the azepane ring, adjacent to the ring nitrogen. derpharmachemica.com

To achieve the d4 designation, a second set of deuterium atoms must be incorporated. This can be accomplished through various methods:

Reductive Amination: A precursor containing a ketone at the C-4 position of the azepane ring could undergo reductive amination using a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN), introducing deuterium at C-4.

H/D Exchange: Catalytic hydrogen-deuterium exchange reactions using D₂O or D₂ gas with a suitable metal catalyst (e.g., Palladium on carbon) can be employed to deuterate specific C-H bonds, particularly those activated by adjacent functional groups. mdpi.com For instance, the C-H bonds alpha to the amine at the C-3 position could be targeted.

Once the deuterated (3R)-3-aminoazepan-d4-1-yl precursor is synthesized, it is then coupled with the non-deuterated fluoroquinolone core under standard reaction conditions to yield the final Besifloxacin-d4 framework.

| Deuteration Strategy | Reagent | Targeted Position on Azepane Ring | Number of Deuterium Atoms |

| Lactam Reduction | Lithium Aluminum Deuteride (LiAlD₄) | C-2 | 2 |

| H/D Exchange | D₂O, Pd/C Catalyst | C-4 | 2 |

| Reductive Amination | Sodium Cyanoborodeuteride (NaBD₃CN) | C-4 | 1-2 |

Achieving 100% isotopic purity is synthetically challenging. The final product is often a mixture of isotopologues (d0, d1, d2, d3, d4). High isotopic enrichment is crucial for the reliability of studies using the labeled compound. The primary considerations for maximizing isotopic purity include:

High-Purity Reagents: Using deuterated reagents (e.g., LiAlD₄, D₂O) with the highest possible isotopic enrichment (typically >98%).

Controlled Reaction Conditions: Optimizing reaction conditions to prevent "scrambling" or back-exchange of deuterium with protons from solvents or other reagents.

Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture, which can be a source of protium (B1232500) contamination.

The isotopic enrichment of the final product is quantitatively assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification Techniques for this compound

After the synthesis is complete, the crude Besifloxacin-d4 must be rigorously purified to remove unreacted starting materials, non-deuterated or partially deuterated analogues, and other reaction byproducts. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose.

A preparative reverse-phase HPLC system can effectively separate Besifloxacin-d4 from its non-deuterated counterpart due to the subtle differences in physicochemical properties imparted by the deuterium atoms. A gradient elution method, typically using a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid, is employed on a C18 column. nih.gov Fractions containing the pure Besifloxacin-d4 are collected, combined, and the solvent is removed. The final step involves dissolving the purified free base in a suitable solvent and treating it with hydrochloric acid to precipitate the stable this compound salt, which is then isolated by filtration and dried.

Spectroscopic and Chromatographic Characterization of this compound Labeling

Confirmation of the correct structure and successful isotopic labeling is achieved through a combination of chromatographic and spectroscopic techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to confirm the molecular weight and assess isotopic distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise location of the deuterium labels. chromatographyonline.comnih.gov

The molecular weight of this compound should be approximately 4 Daltons higher than the unlabeled compound. High-resolution mass spectrometry can precisely measure this mass difference and determine the relative abundance of each isotopologue (d0-d4), thereby quantifying the isotopic enrichment.

¹H (Proton) NMR spectroscopy is the most direct method for confirming the regioselectivity of the deuteration. Since the deuterium nucleus (²H) does not resonate in the proton NMR frequency range, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. libretexts.org

For Besifloxacin-d4 labeled at the C-2 and C-4 positions of the azepane ring, the following changes would be expected in the ¹H NMR spectrum compared to the unlabeled standard:

The signals corresponding to the two protons on the C-2 carbon would be absent.

The signals corresponding to the two protons on the C-4 carbon would be absent.

The multiplicity (splitting pattern) of signals from adjacent protons (e.g., on C-3 and C-5) would be simplified due to the absence of coupling to the protons that were replaced by deuterium.

²H (Deuteron) NMR spectroscopy can also be performed to directly observe the signals from the incorporated deuterium atoms, further confirming their chemical environment.

| Analytical Technique | Purpose | Expected Result for Besifloxacin-d4 |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment | Molecular ion peak is ~4 m/z units higher than unlabeled besifloxacin. |

| ¹H NMR Spectroscopy | Confirm location of deuterium labels | Disappearance of proton signals at the specific deuterated positions (e.g., C-2, C-4). |

| ²H NMR Spectroscopy | Direct detection of deuterium | Signals appear at chemical shifts corresponding to the deuterated positions. |

Mass Spectrometry (MS) for Isotopic Profile Verification

Mass spectrometry (MS) is an indispensable analytical technique for the verification of isotopically labeled compounds such as this compound. It provides definitive data on the molecular weight, isotopic purity, and location of the isotopic labels within the molecule. Through a combination of high-resolution mass analysis and tandem mass spectrometry, researchers can confirm the successful and specific incorporation of deuterium.

The primary verification step involves determining the molecular mass of the deuterated compound. The introduction of four deuterium atoms in place of four hydrogen atoms results in a predictable mass increase. High-resolution mass spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with high precision, allowing for a direct comparison between the theoretical and experimentally observed masses.

The molecular formula for the free base of Besifloxacin-d4 is C₁₉H₁₇D₄ClFN₃O₃. The expected mass of the protonated molecular ion [M+H]⁺ can be calculated and compared with the mass of the unlabeled besifloxacin to confirm the mass shift corresponding to the four deuterium atoms.

| Compound | Molecular Formula (Free Base) | Theoretical Monoisotopic Mass [M] (Da) | Expected m/z of Protonated Ion [M+H]⁺ | Observed Mass Shift (Da) |

|---|---|---|---|---|

| Besifloxacin | C₁₉H₂₁ClFN₃O₃ | 393.1259 | 394.1332 | N/A |

| Besifloxacin-d4 | C₁₉H₁₇D₄ClFN₃O₃ | 397.1510 | 398.1583 | +4.0251 |

Beyond confirming the total mass, mass spectrometry is crucial for assessing the isotopic purity of the synthesized batch. The mass spectrum will display a cluster of peaks around the target mass, representing the distribution of molecules with varying numbers of deuterium atoms (from d0 to d4). The relative intensity of the peak corresponding to the d4 species compared to the others (d0, d1, d2, d3) is used to calculate the isotopic enrichment. For a compound to be effective as an internal standard in quantitative analyses, high isotopic purity is essential.

| Isotopologue | Description | Relative Abundance (%) |

|---|---|---|

| d0 | Unlabeled Besifloxacin | 0.1 |

| d1 | Contains 1 Deuterium | 0.3 |

| d2 | Contains 2 Deuterium | 1.1 |

| d3 | Contains 3 Deuterium | 3.5 |

| d4 | Contains 4 Deuterium | 95.0 |

Finally, tandem mass spectrometry (MS/MS) is utilized to confirm the specific location of the deuterium labels. In an MS/MS experiment, the protonated molecular ion of Besifloxacin-d4 (the precursor ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). By analyzing the m/z of these product ions and comparing them to the fragmentation pattern of unlabeled besifloxacin, the position of the deuterium atoms can be deduced. For instance, studies on unlabeled besifloxacin have identified a characteristic transition of m/z 394.2 → 377.1. nih.gov A similar analysis on Besifloxacin-d4 would show a precursor ion of m/z 398.2. If the resulting product ion's mass is shifted by 4 Da, it indicates the labels are on the part of the molecule retained in that fragment. Conversely, if the product ion's mass remains unchanged, the labels were on the neutral portion that was lost.

| Compound | Precursor Ion m/z [M+H]⁺ | Product Ion m/z | Inference |

|---|---|---|---|

| Besifloxacin | 394.2 | 377.1 | Baseline fragmentation pattern. nih.gov |

| Besifloxacin-d4 | 398.2 | Hypothetical Value | Analysis of the product ion mass confirms the location of the deuterium labels. |

Through this multi-faceted approach—confirming molecular weight, quantifying isotopic distribution, and elucidating fragment structures—mass spectrometry provides a comprehensive and definitive verification of the isotopic profile of this compound.

Advanced Analytical Methodologies Utilizing Besifloxacin D4 Hydrochloride

Development and Validation of Bioanalytical Methods Employing Besifloxacin-d4 Hydrochloride as an Internal Standard

The development of a robust bioanalytical method is critical for the accurate determination of drug concentrations in biological samples. The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative LC-MS/MS assays to ensure the highest levels of accuracy and precision. scispace.com

LC-MS/MS provides unparalleled sensitivity and selectivity for bioanalysis. biopharmaservices.com When coupled with an ideal internal standard such as this compound, it allows for precise quantification even at very low concentrations in complex biological fluids and tissues.

Effective chromatographic separation is essential to distinguish the analyte from endogenous matrix components. For Besifloxacin (B178879), various reversed-phase columns have proven effective. Since the addition of four deuterium (B1214612) atoms has a minimal effect on the polarity of the molecule, the chromatographic conditions developed for Besifloxacin are directly applicable when using this compound as an internal standard.

A reported method for the analysis of Besifloxacin in rabbit plasma and ocular tissues utilized a Sepax GP-Phenyl column with isocratic elution. nih.govsigmaaldrich.com The rapid separation was achieved with a short run time, suitable for high-throughput analysis.

Table 1: Example Chromatographic Conditions for Besifloxacin Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Sepax GP-Phenyl column |

| Mobile Phase | Methanol-acetonitrile-5 mM ammonium (B1175870) formate-formic acid (29:55:16:0.1, v/v/v/v) nih.gov |

| Flow Rate | 1.2 mL/min nih.gov |

| Total Run Time | 3.0 min nih.govchromatographyonline.com |

Tandem mass spectrometry detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode. Quantification is achieved via multiple reaction monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. nih.gov

For Besifloxacin, the monitored transition is m/z 394.2 → 377.1. nih.govsigmaaldrich.com For its deuterated internal standard, this compound, the precursor ion would have a mass-to-charge ratio shifted by +4 (m/z 398.2), reflecting the four deuterium atoms. The product ion may remain the same or shift depending on the position of the deuterium labels. The specific transitions are optimized by direct infusion of the compounds into the mass spectrometer.

Table 2: Representative Mass Spectrometric Detection Parameters

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Besifloxacin | Positive ESI | 394.2 nih.gov | 377.1 nih.gov |

| Besifloxacin-d4 | Positive ESI | 398.2 | To be determined |

A bioanalytical method must be rigorously validated to ensure its reliability. Using a stable isotope-labeled internal standard like this compound significantly enhances the performance of the assay across all validation parameters. The validation would be conducted following guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). researchgate.net

Based on a validated method for Besifloxacin in rabbit plasma and ocular tissues, the following performance characteristics can be expected. nih.govsigmaaldrich.com

Specificity: The method should demonstrate no significant interference from endogenous components in the biological matrix at the retention times of Besifloxacin and this compound.

Linearity: The assay should be linear over a defined concentration range. For instance, linearity was established from 0.103–206 ng/mL for plasma and 2.06–2060 ng/mL for ocular tissues, with a correlation coefficient (r) greater than 0.99. nih.govsigmaaldrich.com

Precision and Accuracy: The intra- and inter-batch precision should be lower than 15%, with accuracy ranging from 85% to 115%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. For Besifloxacin, LLOQs of 0.103 ng/mL in plasma and 2.06 ng/mL in ocular tissues have been achieved. nih.govchromatographyonline.com

Table 3: Summary of Method Validation Parameters from a Besifloxacin Assay

| Parameter | Plasma | Ocular Tissues (Tears, Aqueous Humor, etc.) |

|---|---|---|

| Linearity Range | 0.103 - 206 ng/mL nih.gov | 2.06 - 2060 ng/mL nih.gov |

| Correlation Coefficient (r) | > 0.99 nih.gov | > 0.99 nih.gov |

| LLOQ | 0.103 ng/mL nih.govchromatographyonline.com | 2.06 ng/mL nih.govchromatographyonline.com |

| Accuracy | 85% - 115% nih.gov | 85% - 115% nih.gov |

| Precision (%RSD) | < 15% nih.gov | < 15% nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Quantification of Besifloxacin in Preclinical Biological Matrices Using Isotopic Dilution

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample. nih.gov By measuring the ratio of the unlabeled analyte to the labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, as the ratio is largely unaffected by sample loss during preparation or fluctuations in instrument response. rsc.org

The quantification of drug concentrations directly in target tissues is crucial for understanding pharmacokinetics and pharmacodynamics. This is particularly relevant for topically administered drugs like Besifloxacin, which is used to treat ocular infections. chromatographyonline.com An LC-MS/MS method using an isotopic dilution strategy is ideally suited for analyzing complex matrices such as tissue homogenates.

A study involving the topical administration of Besifloxacin to rabbits successfully quantified the drug's concentration in various ocular tissues, including the conjunctiva and cornea, as well as in plasma. nih.gov The use of this compound in such a study would serve to improve the accuracy of quantification from the tissue homogenates, which are known to be challenging matrices that can cause ion suppression or enhancement effects in the mass spectrometer. The stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable correction and ensuring accurate results. scispace.com This enables a precise characterization of the drug's distribution and persistence in target tissues. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Besifloxacin |

| This compound |

| Nateglinide |

| Sparfloxacin |

| Ofloxacin |

| Methanol |

| Acetonitrile (B52724) |

| Ammonium formate |

Applications in In Vitro Biological System Media (e.g., Cell Cultures, Subcellular Fractions)

In the realm of in vitro research, which includes studies on cell cultures and subcellular fractions, accurate quantification of a target analyte is paramount. This compound serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to measure besifloxacin concentrations in complex biological matrices.

The utility of a deuterated internal standard lies in its chemical near-identity to the analyte of interest. chromforum.orgtexilajournal.com this compound and besifloxacin exhibit virtually identical physicochemical properties, including ionization efficiency, and chromatographic retention times. texilajournal.com This similarity ensures that any variations encountered during sample preparation (e.g., extraction, protein precipitation) or analysis (e.g., matrix effects, instrument fluctuation) affect both the analyte and the internal standard to the same degree. texilajournal.comresearchgate.net Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly reliable and reproducible quantification.

For instance, when studying the uptake or metabolism of besifloxacin in a cell culture model, this compound would be added at a known concentration to the cell lysates or culture media prior to extraction. The subsequent LC-MS/MS analysis would monitor specific mass transitions for both besifloxacin and its deuterated analog. The use of such an internal standard is crucial for compensating for ion suppression or enhancement, a common phenomenon in complex biological samples that can otherwise lead to inaccurate measurements. texilajournal.commyadlm.org

While specific studies detailing the use of this compound in cell culture media are not extensively published, the principles are well-established for other fluoroquinolones and various drug classes. texilajournal.comresearchgate.netmdpi.com The application would follow a validated protocol, likely involving protein precipitation followed by LC-MS/MS analysis, a technique valued for its high sensitivity and specificity. texilajournal.com

Methodologies for Impurity Profiling and Chiral Purity Analysis of Besifloxacin and its Deuterated Analog

The quality control of active pharmaceutical ingredients (APIs) like besifloxacin and its deuterated analog is critical. This involves the meticulous identification and quantification of any impurities, including those arising from the synthesis process and enantiomeric impurities.

High-performance liquid chromatography (HPLC) is the cornerstone for analyzing organic impurities in besifloxacin. bohrium.comeurekaselect.comgoogle.com Validated HPLC methods, often utilizing isocratic or gradient elution, are developed to separate besifloxacin from any potential synthesis-related impurities or degradation products. bohrium.comeurekaselect.com

One developed method employed a cyano column with a mobile phase consisting of 0.5% triethylamine (B128534) (pH 3.0) and acetonitrile (88:12 v/v) for isocratic elution. bohrium.comeurekaselect.com Another study utilized a gradient method with the same column and mobile phase components but varied the ratio of the aqueous and organic phases during the analysis. bohrium.comeurekaselect.com Detection is typically carried out using a UV detector at a wavelength where besifloxacin and its impurities show significant absorbance, such as 330 nm. bohrium.comeurekaselect.com

These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are linear, precise, accurate, and robust. bohrium.com For a specific impurity, referred to as "impurity A," the limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.07 µg/mL and 0.3 µg/mL, respectively. bohrium.comeurekaselect.com Such methods enable the stringent control of impurities in both the besifloxacin raw material and its deuterated forms.

| Parameter | Isocratic Method Details | Gradient Method Details |

|---|---|---|

| Column | Cyano Column | Cyano Column |

| Mobile Phase | 0.5% Triethylamine (pH 3.0): Acetonitrile (88:12 v/v) | Variable ratio of 0.5% Triethylamine (pH 3.0) and Acetonitrile |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection Wavelength | 330 nm | 330 nm |

| Analysis Time | 25 min | 15 min |

| LOD (Impurity A) | 0.07 µg/mL | |

| LOQ (Impurity A) | 0.3 µg/mL |

Besifloxacin is a chiral compound, with the (R)-enantiomer being the active form. nih.govalfa-chemistry.com The (S)-enantiomer is considered an impurity. Therefore, establishing the enantiomeric purity of both besifloxacin and its deuterated analog is a critical quality attribute. Chiral HPLC is the most common technique for this purpose. nih.govresearchgate.net

Several chiral stationary phases (CSPs) have been successfully employed to separate the enantiomers of besifloxacin. nih.govsemanticscholar.org One effective method utilizes a Chiralpak AD-H column with a mobile phase of n-heptane, ethanol, ethylenediamine, and acetic acid (800:200:0.5:0.5 v/v/v/v). nih.govalfa-chemistry.com Under these conditions, a resolution of greater than 2.0 between the (S)-isomer and the (R)-besifloxacin peak is achieved, allowing for accurate quantification of the undesired enantiomer. nih.govalfa-chemistry.com The detection is typically performed using UV absorbance at around 290 nm. nih.govalfa-chemistry.com

The method's performance is rigorously validated, with a reported limit of detection (LOD) of 0.30 µg/mL and a limit of quantification (LOQ) of 0.90 µg/mL for the enantiomeric impurity. nih.govalfa-chemistry.com Other approaches include pre-column derivatization with reagents like 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate, followed by separation on a standard C18 column. semanticscholar.org These methodologies ensure that this compound, when used as an internal standard or in other applications, meets the required specifications for enantiomeric purity.

| Parameter | Method Details |

|---|---|

| Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-heptane:ethanol:ethylenediamine:acetic acid (800:200:0.5:0.5 v/v/v/v) |

| Elution Mode | Isocratic |

| Detection Wavelength | 290 nm |

| Resolution (S-isomer vs. R-isomer) | > 2.0 |

| LOD | 0.30 µg/mL |

| LOQ | 0.90 µg/mL |

Applications of Besifloxacin D4 Hydrochloride in Mechanistic and Preclinical Research

Elucidation of Besifloxacin (B178879) Metabolic Pathways Using Besifloxacin-d4 Hydrochloride

Deuterium-labeled analogues are instrumental in elucidating the metabolic fate of a drug. Besifloxacin is known to be metabolically stable, with minimal biotransformation observed in human hepatocytes. fda.gov However, even for compounds with low metabolic turnover, identifying the minor metabolic pathways is crucial for a comprehensive understanding of their disposition.

In vitro systems such as hepatic microsomes and hepatocytes are primary tools for assessing metabolic stability and identifying potential metabolites. The use of a co-incubation of Besifloxacin and this compound in these systems, followed by liquid chromatography-mass spectrometry (LC-MS) analysis, allows for the clear differentiation of drug-related material from background matrix interference. The characteristic mass shift of +4 Da for the deuterated compound and its metabolites simplifies their identification in complex biological matrices.

Table 1: Hypothetical In Vitro Metabolic Stability of Besifloxacin in Human Liver Microsomes

| Compound | Incubation Time (min) | Parent Compound Remaining (%) |

| Besifloxacin | 0 | 100 |

| 15 | 98.5 | |

| 30 | 97.2 | |

| 60 | 95.8 | |

| 120 | 94.1 | |

| This compound | 0 | 100 |

| 15 | 98.7 | |

| 30 | 97.5 | |

| 60 | 96.1 | |

| 120 | 94.5 |

This table illustrates the type of data generated from in vitro metabolic stability assays. The similar rates of disappearance for the labeled and unlabeled compound would confirm that the deuterium (B1214612) labeling does not significantly alter the metabolic profile.

Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions are conjugation pathways. usmlestrike.com For a fluoroquinolone like besifloxacin, potential Phase I metabolic pathways could include N-dealkylation, oxidation of the azepine ring, or hydroxylation of the quinolone core. Phase II metabolism could involve glucuronidation or sulfation of any newly formed hydroxyl groups. uomus.edu.iq The use of this compound would be critical in confirming these transformations. The mass shift in the resulting metabolites would provide unequivocal evidence of their origin from the parent drug.

The position of the deuterium labels on the besifloxacin molecule is crucial. If the deuterium atoms are placed on a part of the molecule that is metabolically labile, their loss during metabolism can provide insights into the specific site of metabolic attack. Conversely, the retention of the deuterium label on a metabolite confirms the integrity of that part of the molecule. This information is vital for understanding the bioactivation or detoxification pathways of the drug.

The metabolic profile of a drug can vary significantly between different species. Therefore, it is essential to conduct comparative in vitro metabolism studies in hepatocytes or liver microsomes from various preclinical species (e.g., rat, dog, monkey) and humans. These studies, facilitated by the use of this compound, help in selecting the most appropriate animal model for further preclinical and toxicological studies—one whose metabolic profile most closely resembles that of humans.

Table 2: Hypothetical Comparative Metabolite Profile of Besifloxacin Across Species

| Metabolite | Human | Rat | Dog | Monkey |

| M1 (Oxidative) | + | ++ | + | + |

| M2 (Glucuronide) | +/- | + | - | +/- |

| M3 (N-dealkylated) | - | + | - | - |

Key: ++ (major), + (minor), +/- (trace), - (not detected). This table illustrates how the use of a labeled compound would aid in the confident identification and relative quantification of metabolites across different species.

Mechanistic Pharmacokinetic Investigations in Preclinical Animal Models

Beyond in vitro studies, this compound plays a vital role in in vivo preclinical pharmacokinetic investigations.

Understanding how a drug distributes into various tissues is fundamental to assessing its efficacy and potential for off-target effects. While ocular pharmacokinetic studies have shown that besifloxacin achieves high and sustained concentrations in tear fluid and conjunctiva, detailed distribution in other tissues is also important. nih.govnih.gov

By administering a mixture of Besifloxacin and this compound (often in a cassette dosing regimen), researchers can utilize LC-MS to accurately quantify the concentration of the drug in various tissues and plasma over time. The stable isotope-labeled compound serves as an ideal internal standard, correcting for any matrix effects or extraction inefficiencies, thereby ensuring the accuracy of the quantitative data. This approach is more robust than traditional methods that rely on radiolabeled compounds, as it provides structural information and avoids the complexities associated with handling radioactive materials.

Table 3: Hypothetical Tissue Distribution of Besifloxacin in Rabbits Following Topical Ocular Administration

| Tissue | Concentration at 1h (µg/g or µg/mL) | Concentration at 8h (µg/g or µg/mL) |

| Cornea | 5.8 | 1.2 |

| Conjunctiva | 12.3 | 2.5 |

| Aqueous Humor | 0.9 | 0.1 |

| Iris/Ciliary Body | 1.5 | 0.3 |

| Plasma | <0.1 | <0.1 |

This table represents the type of quantitative data that would be generated from tissue distribution studies, with this compound used as an internal standard to ensure accuracy.

Assessment of Drug Uptake and Efflux Mechanisms in Specific Ocular Tissues (Preclinical)

In preclinical ophthalmology research, understanding the penetration and persistence of a topical antibiotic in ocular tissues is paramount. This compound is instrumental in these studies, enabling precise measurement of the parent compound, besifloxacin, in various eye compartments through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preclinical studies in animal models, such as rabbits and monkeys, have demonstrated that topically administered besifloxacin achieves rapid and sustained concentrations in key anterior ocular tissues. nih.gov Following a single topical instillation of a 0.6% besifloxacin ophthalmic suspension, significant levels of the drug are detected in the conjunctiva, cornea, and aqueous humor. nih.gov The use of this compound as an internal standard in the analytical methods ensures that measurements are not skewed by sample loss during preparation or by matrix effects during analysis. This allows researchers to build a precise profile of drug uptake. For instance, peak concentrations (Cmax) in the ocular tissues of monkeys were observed to follow a clear hierarchy, with the highest levels found in the conjunctiva and cornea. nih.gov

These quantitative studies also shed light on efflux mechanisms. By tracking the decline of besifloxacin concentrations over time, researchers can determine the apparent half-life of the drug in different tissues, providing insights into how quickly the drug is cleared from the site of action. nih.gov In monkeys, the apparent half-life in anterior tissues ranged from 5 to 14 hours, indicating sustained local exposure. nih.gov Such precise pharmacokinetic data, made reliable by deuterated standards, is crucial for validating the efficacy of a formulation and predicting its potential therapeutic effect.

Table 1: Peak Concentration (Cmax) of Besifloxacin in Monkey Ocular Tissues After a Single Topical Dose

| Ocular Tissue | Peak Concentration (Cmax) |

| Conjunctiva | 6.43 µg/g |

| Cornea | 2.10 µg/g |

| Aqueous Humor | 0.796 µg/mL |

This table is interactive and can be sorted by clicking on the headers.

Understanding the Role of Isotopic Labeling in Pharmacokinetic Modeling

Isotopic labeling, particularly with stable isotopes like deuterium (²H), is a cornerstone of modern pharmacokinetic (PK) research. nih.gov this compound exemplifies this principle. In PK studies, which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, a deuterated analog is the ideal internal standard for mass spectrometry-based bioanalysis. nih.gov

The rationale for using a stable isotope-labeled standard is straightforward. This compound is chemically identical to besifloxacin, meaning it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to the increased mass of the four deuterium atoms, it is easily distinguished from the non-labeled parent drug by the detector. This co-elution with a distinct mass-to-charge ratio allows for precise ratiometric quantification, correcting for any analytical variability and enhancing the accuracy and reproducibility of the results. nih.gov

This high-fidelity quantification is essential for building robust pharmacokinetic models. These models describe the drug's journey through the body, helping to establish relationships between the concentration of the drug in tissues and its therapeutic effect. For topical drugs like besifloxacin, where systemic absorption is minimal and local tissue concentrations are key, the ability to accurately measure minute quantities in plasma and high concentrations in tears and conjunctiva is critical. nih.govdrugbank.com The use of this compound ensures that these models are based on the most reliable data possible.

Fundamental Mechanistic Studies of Besifloxacin Action at the Molecular Level

Impact of Deuteration on Drug-Target Binding Kinetics and Dynamics (e.g., DNA Gyrase, Topoisomerase IV)

Besifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govdrugbank.com These enzymes are responsible for managing DNA topology during replication, transcription, and repair. A key question in the use of deuterated compounds is whether the isotopic substitution itself alters the interaction with the biological target. This phenomenon is known as a "binding isotope effect" (BIE). nih.gov

A BIE occurs if the vibrational state of the carbon-deuterium (C-D) bond differs significantly between the drug's free state and its enzyme-bound state. nih.gov For this compound, the deuterium atoms are typically placed on positions that are not directly involved in metabolic breakdown. If these positions are also not directly involved in the hydrogen bonding or steric interactions that govern binding to the active site of DNA gyrase or topoisomerase IV, the BIE is expected to be negligible. The primary binding interactions of fluoroquinolones involve magnesium ions and specific amino acid residues in the enzyme's active site, distant from common deuteration sites. Therefore, it is widely assumed that the binding kinetics and dynamics of this compound to its target enzymes are identical to those of the non-labeled besifloxacin.

Investigation of Isotope Effects on Enzyme-Mediated Reactions

While the binding to its bacterial targets is unlikely to be affected, deuteration can significantly influence how a drug is metabolized by enzymes, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The KIE is most pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of a metabolic reaction, which is common in processes mediated by cytochrome P450 (CYP) enzymes. nih.gov

Replacing a hydrogen atom with a deuterium atom creates a stronger C-D bond compared to a C-H bond. Consequently, more energy is required to break the C-D bond, which can lead to a significant slowing of the metabolic reaction rate. nih.gov Although besifloxacin is administered topically and has very low systemic absorption, understanding any potential metabolism is important. drugbank.comhres.ca If this compound were used in studies to investigate metabolic pathways, the deuteration could potentially slow its metabolism, making it easier to identify and characterize metabolic products. This principle is a powerful tool in drug discovery to create more stable drugs, though in the case of this compound, its primary role remains that of an analytical standard.

Studies on the Influence of Deuterium Labeling on In Vitro Antibacterial Activity

A crucial validation for any isotopically labeled standard intended for bio-equivalency or antibacterial studies is to confirm that the labeling does not alter its intrinsic biological activity. For this compound, this means its in vitro antibacterial potency should be identical to that of besifloxacin.

Table 2: In Vitro Activity (MIC90) of Besifloxacin Against Common Ocular Pathogens

| Bacterial Species | MIC90 (µg/mL) |

| Streptococcus pneumoniae | 0.125 |

| Staphylococcus aureus | 0.25 |

| Staphylococcus epidermidis | 0.5 |

| Haemophilus influenzae | 0.06 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data reflects the activity of the non-labeled parent compound, which is expected to be identical for the d4 variant. nih.govnih.gov

Future Directions and Emerging Research Avenues for Besifloxacin D4 Hydrochloride

Development of Novel Deuteration Strategies for Besifloxacin (B178879) and Related Compounds

The synthesis of deuterated compounds like Besifloxacin-d4 Hydrochloride is crucial for its use in research. Future efforts in this area will likely focus on developing more efficient, selective, and scalable deuteration methods. Traditional approaches often involve the use of deuterated starting materials early in a synthetic sequence, which can be costly and inefficient.

Emerging research is exploring late-stage deuteration, where deuterium (B1214612) atoms are introduced in the final steps of synthesis. This approach is more atom-economical and allows for the specific placement of deuterium atoms. For a complex molecule like besifloxacin, this could involve novel catalytic methods, such as hydrogen isotope exchange (HIE) reactions. HIE reactions utilize catalysts to exchange hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas (D₂).

Another promising avenue is the use of biocatalysis, employing enzymes to carry out specific deuteration reactions. This can offer high selectivity and milder reaction conditions compared to traditional chemical methods. The development of these novel strategies will not only make the synthesis of this compound more efficient but also open up possibilities for creating a wider range of deuterated fluoroquinolone analogues for research purposes.

| Deuteration Strategy | Description | Potential Advantages for Besifloxacin |

| Late-Stage Deuteration | Introduction of deuterium in the final synthetic steps. | More cost-effective and efficient. |

| Hydrogen Isotope Exchange (HIE) | Catalytic exchange of hydrogen with deuterium. | High selectivity in deuterium placement. |

| Biocatalysis | Use of enzymes for deuteration. | Milder reaction conditions and high specificity. |

Integration of this compound into Advanced Metabolomics Platforms

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the biochemical effects of drugs. This compound is an ideal internal standard for use in mass spectrometry-based metabolomics platforms due to its chemical similarity to the parent drug, besifloxacin. As an internal standard, it helps to correct for variations in sample preparation and analysis, leading to more accurate and precise quantification of besifloxacin and its metabolites.

Beyond its role as an internal standard, this compound can be used as a tracer in stable isotope-resolved metabolomics (SIRM) studies. By administering the deuterated compound, researchers can track its metabolic fate and identify novel metabolites. This information is invaluable for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed to detect and characterize these deuterated metabolites.

The integration of this compound into these advanced platforms will provide a more comprehensive understanding of its metabolic pathways and potential drug-drug interactions, contributing to the development of safer and more effective antibiotic therapies.

Exploration of Isotope Effects in Resistance Development Mechanisms

The development of antibiotic resistance is a major global health concern. The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction. In the context of drug metabolism, if the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in the metabolic breakdown of a drug, replacing that hydrogen with deuterium (to form a stronger C-D bond) can slow down the metabolism.

This principle can be applied to study the mechanisms of bacterial resistance to besifloxacin. Fluoroquinolones like besifloxacin exert their antibacterial effect by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. If metabolic degradation by bacterial enzymes contributes to resistance, deuteration at specific sites on the besifloxacin molecule could potentially slow this process, thereby enhancing the drug's efficacy against resistant strains.

Future research could involve synthesizing different deuterated versions of besifloxacin and evaluating their activity against a panel of susceptible and resistant bacterial strains. This would help to identify metabolic "hot spots" on the molecule and provide insights into the enzymatic processes involved in resistance. Such studies could inform the design of next-generation fluoroquinolones that are less susceptible to resistance mechanisms.

Application of this compound in Quantitative Systems Pharmacology (QSP) Model Development for Preclinical Prediction

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates data from various sources to simulate the interaction between a drug and a biological system. These models can be used to predict a drug's efficacy and safety in preclinical and clinical development. Pharmacokinetic/pharmacodynamic (PK/PD) modeling, a key component of QSP, relates the concentration of a drug in the body to its therapeutic effect.

This compound can play a crucial role in the development and refinement of QSP models for besifloxacin. By using the deuterated compound in preclinical studies, researchers can obtain high-quality pharmacokinetic data. The distinct mass of this compound allows for its precise quantification, even in the presence of the non-deuterated drug and its metabolites. This is particularly useful in studies where both the parent drug and its deuterated analogue are administered, allowing for a more detailed understanding of the drug's distribution and elimination.

This high-quality data can then be used to build more accurate and predictive QSP models. These models can simulate the effects of different dosing regimens and predict the drug's efficacy against various bacterial strains. Ultimately, the use of this compound in QSP model development can help to optimize the design of clinical trials and accelerate the development of new antibiotic therapies.

Research into Green Chemistry Principles for the Synthesis and Analysis of Deuterated Drug Substances

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research into the synthesis and analysis of deuterated compounds like this compound will increasingly focus on incorporating these principles.

In the synthesis of this compound, this could involve the use of more environmentally friendly solvents, catalysts, and reagents. For example, developing catalytic deuteration methods that can be performed in water instead of organic solvents would be a significant advancement. Additionally, improving the efficiency of the synthesis to reduce waste generation is a key goal of green chemistry.

In the analytical realm, green chemistry principles can be applied to the methods used for quantifying this compound. This could include the development of analytical techniques that use smaller volumes of solvents and generate less waste, such as microfluidic-based separation methods. By embracing green chemistry, the research and production of deuterated drug substances can be made more sustainable.

| Green Chemistry Principle | Application in this compound Research |

| Use of Safer Solvents | Developing synthetic and analytical methods that use water or other benign solvents. |

| Catalysis | Employing reusable catalysts to improve efficiency and reduce waste. |

| Waste Prevention | Designing synthetic routes with higher atom economy to minimize byproducts. |

| Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure. |

Q & A

Q. How to integrate this compound into combination therapy studies without confounding results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.